molecular formula C34H50N6O10S2 B1591160 (4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 166901-45-7

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1591160
CAS No.: 166901-45-7
M. Wt: 766.9 g/mol
InChI Key: XKGABVKQWYZCQF-WWQIJRAWSA-N
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Description

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C34H50N6O10S2 and its molecular weight is 766.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereocontrolled Syntheses of Neuroexcitants

A study by Hodgson, Hachisu, and Andrews (2005) focused on the stereocontrolled syntheses of kainoid amino acids, which are known for their neuroexcitant properties, using tandem radical addition-homoallylic radical rearrangement. This process provides efficient access to polysubstituted pyrrolidines and kainoid amino acids, highlighting the potential of complex molecular syntheses in developing compounds with significant neurobiological activity (Hodgson, Hachisu, & Andrews, 2005).

Antibacterial Carbapenems

Iso et al. (1996) described the synthesis and biological activity of novel carbapenem antibiotics, which exhibit potent antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. The study underscores the importance of complex molecular structures in the development of new antibiotics with broad-spectrum antibacterial properties (Iso et al., 1996).

Antileukemic Activity of Pyrrolizine Derivatives

Ladurée, Lancelot, Robba, Chenu, and Mathé (1989) synthesized and evaluated the antileukemic activity of bis(alkylcarbamates) derived from pyrrolizine. Their research demonstrates the potential of complex organic molecules in the development of antileukemic drugs, offering insights into the structure-activity relationships vital for designing effective cancer therapeutics (Ladurée et al., 1989).

Novel Bicyclic Thiohydantoin Derivatives

Nural et al. (2018) synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound and investigated its antimicrobial activity. This study illustrates the synthesis and application of complex molecules in creating new antimicrobial agents, highlighting the significance of molecular architecture in medicinal chemistry (Nural et al., 2018).

Ultra Performance Liquid Chromatography for Degradation Products

Reddy et al. (2014) developed a fast, selective, and sensitive method for the simultaneous analysis of doripenem and its degradation products, demonstrating the application of complex molecular analyses in ensuring the stability and potency of pharmaceutical compounds (Reddy et al., 2014).

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N6O10S2/c1-13-23(36-24(33(47)48)27(13)51-17-9-19(35-11-17)29(43)37(5)6)21(15(3)41)31(45)39-12-18(10-20(39)30(44)38(7)8)52-28-14(2)25-22(16(4)42)32(46)40(25)26(28)34(49)50/h13-23,25,35-36,41-42H,9-12H2,1-8H3,(H,47,48)(H,49,50)/t13-,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGABVKQWYZCQF-WWQIJRAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)C(C4C(C(=C(N4)C(=O)O)SC5CC(NC5)C(=O)N(C)C)C)C(C)O)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)[C@@H]([C@H]4[C@H](C(=C(N4)C(=O)O)S[C@H]5C[C@H](NC5)C(=O)N(C)C)C)[C@@H](C)O)C(=O)N(C)C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166901-45-7
Record name (4R,5S,6S)-3-(((3S,5S)-1-((2S,3R)-2-((2S,3R)-5-Carboxy-4-(((3S,5S)-5-((dimethylamino)carbonyl)pyrrolidin-3-yl)sulfanyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl)-3-hydroxybutanoyl)-5-((dimethylamino)carbonyl)pyrrolidin-3-yl)sulfanyl)-6-((1R)-1-hydroxyethyl)-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166901457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEROPENEM DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6636F29A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

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